molecular formula C13H12BrNO3S B5528043 N-(4-bromophenyl)-4-methoxybenzenesulfonamide

N-(4-bromophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5528043
M. Wt: 342.21 g/mol
InChI Key: KFTILAZYVKTGSZ-UHFFFAOYSA-N
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Description

Historical and Theoretical Perspectives on Sulfonamide Derivatives in Chemical Research

The journey of sulfonamides began in the early 20th century with the discovery of their remarkable antibacterial properties. The first commercially available sulfonamide, Prontosil, a prodrug that is metabolized to sulfanilamide (B372717), was discovered in the 1930s by Gerhard Domagk, an achievement that earned him the Nobel Prize in Medicine in 1939. wikipedia.orgnih.gov This discovery marked the dawn of the antibiotic era, providing the first effective systemic treatments for bacterial infections and revolutionizing medicine. wikipedia.org

The initial success of sulfanilamide spurred the synthesis of over 5,400 derivatives in the subsequent decades, as researchers sought to improve efficacy and broaden the spectrum of activity. nih.gov This extensive research not only led to the development of more potent antibacterial agents but also uncovered a wide array of other biological activities. ajchem-b.com Investigations into the side effects of these early sulfonamides serendipitously led to the development of entirely new classes of drugs, including diuretics and antidiabetic agents. nih.gov

From a theoretical standpoint, the sulfonamide moiety serves as a versatile scaffold in drug design. Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to participate in strong hydrogen bonding interactions make it a privileged structure in medicinal chemistry. nih.gov The academic significance of sulfonamides extends beyond their therapeutic applications; they are crucial building blocks in synthetic chemistry, utilized in the development of a diverse range of pharmaceuticals and functional materials. ajchem-b.commyskinrecipes.com

Structural Characteristics and Electronic Properties of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂-NR'R'') possesses distinct structural and electronic features that govern its chemical behavior and biological activity. The central sulfur atom is in a high oxidation state (+6) and adopts a tetrahedral geometry, bonded to two oxygen atoms, a carbon atom of an organic residue, and a nitrogen atom. This arrangement results in a rigid and typically crystalline structure. wikipedia.org

The electronic environment of the sulfonamide moiety is characterized by the strong electron-withdrawing nature of the sulfonyl group. This has several important consequences:

Acidity of the N-H bond: The hydrogen on the sulfonamide nitrogen is acidic due to the delocalization of the resulting negative charge onto the adjacent electronegative oxygen atoms. The pKa of the sulfonamide proton is influenced by the nature of the substituents on both the aryl ring and the nitrogen atom.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). In the solid state, sulfonamides frequently exhibit well-defined hydrogen-bonding patterns, such as chains or dimers, which play a crucial role in their crystal packing and molecular recognition. mdpi.com

Theoretical studies, including Density Functional Theory (DFT), have provided deeper insights into the structure-activity relationships of sulfonamides. These studies have analyzed properties such as proton affinities, deprotonation energies, and bond orders to correlate the electronic properties of the sulfonamide group with its biological function. researchgate.net

N-(4-bromophenyl)-4-methoxybenzenesulfonamide within the Context of Advanced Organic Chemistry Research

This compound is a specific arylsulfonamide that serves as a case study for the principles outlined above. Its synthesis and structural elucidation are representative of modern chemical research. The compound is synthesized via a condensation reaction between 4-methoxybenzenesulfonyl chloride and 4-bromoaniline (B143363), typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

Detailed characterization of this molecule provides a wealth of information for advanced organic chemistry research. Spectroscopic techniques and single-crystal X-ray diffraction are employed to confirm its structure and understand its properties in detail.

Synthesis and Characterization: The synthesis of this compound has been reported, and the resulting compound has been thoroughly characterized. researchgate.net The identity of the molecule is confirmed through various spectroscopic methods, which provide information about its chemical structure.

Spectroscopic Data for this compound
Technique Observed Data
Infrared (IR) SpectroscopyProvides information on functional groups present.
¹H Nuclear Magnetic Resonance (NMR)Reveals the number and environment of hydrogen atoms.
¹³C Nuclear Magnetic Resonance (NMR)Shows the different types of carbon atoms in the molecule.

Data sourced from a 2015 study by Vinola et al. researchgate.net

Crystallographic Data for this compound
Parameter Value
Molecular FormulaC₁₃H₁₂BrNO₃S
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.9124(7)
b (Å)4.9670(3)
c (Å)11.9124(7)
β (°)104.71
Volume (ų)681.74(7)
Z2

Data sourced from a 2015 study by Vinola et al. researchgate.net

The dihedral angle between the two benzene (B151609) rings in the molecule is 42.0(14)°. researchgate.net The crystal packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, leading to a two-dimensional supramolecular architecture. researchgate.net The presence of the bromo and methoxy (B1213986) substituents on the phenyl rings provides opportunities for further synthetic transformations, making this compound and others like it valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical research. myskinrecipes.com The study of such molecules contributes to a deeper understanding of structure-property relationships and the rational design of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTILAZYVKTGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of N 4 Bromophenyl 4 Methoxybenzenesulfonamide

Established Synthetic Routes for N-(4-bromophenyl)-4-methoxybenzenesulfonamide

The synthesis of this compound is primarily achieved through established methods common in the formation of sulfonamide linkages. These approaches can be broadly categorized into classical condensation reactions and more contemporary alternative strategies.

Classical Condensation Reactions

The most conventional and widely employed method for the synthesis of this compound is the condensation reaction between 4-bromoaniline (B143363) and 4-methoxybenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis, relying on the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride.

This classical approach is frequently carried out in the presence of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. Common bases utilized in this synthesis include pyridine (B92270), triethylamine (B128534), or an aqueous solution of sodium carbonate. mdpi.com The choice of base and solvent can influence the reaction rate and the purity of the final product. For instance, the synthesis of analogous sulfonamides has been successfully performed in solvents such as dichloromethane (B109758), acetone, and water. mdpi.comorgsyn.orgresearchgate.net

The general reaction scheme is as follows:

Figure 1: Classical condensation reaction for the synthesis of this compound.

Alternative Synthetic Strategies

In addition to the classical condensation route, alternative strategies for the synthesis of N-aryl sulfonamides, including this compound, have been explored. These methods often aim to overcome some of the limitations of the traditional approach, such as the use of moisture-sensitive sulfonyl chlorides.

One notable alternative involves the use of copper-based catalysts to facilitate the N-arylation of primary sulfonamides with aryl boronic acids. jsynthchem.com In this approach, 4-methoxybenzenesulfonamide (B72560) could be coupled with 4-bromophenylboronic acid in the presence of a suitable copper catalyst and a base. This methodology offers the advantage of utilizing more stable starting materials.

Another innovative approach involves a catalyst-free synthesis at room temperature. researchgate.net While the specifics for the target molecule are not detailed, this strategy generally offers milder reaction conditions and avoids the use of transition metal catalysts. researchgate.net Furthermore, methods involving the direct condensation of sulfonamides with formamides, catalyzed by sodium iodide with an oxidant, present another potential pathway, highlighting the ongoing development in sulfonamide synthesis. organic-chemistry.org

Reaction Conditions and Optimization Studies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst systems, solvents, temperature, and pressure is crucial for achieving the desired outcome.

Catalyst Systems and Solvent Effects

In classical condensation reactions, while a catalyst is not always necessary, the choice of base and solvent is critical. Pyridine can act as both a base and a solvent, facilitating the reaction by activating the sulfonyl chloride and scavenging the HCl produced. mdpi.com The use of other organic bases like triethylamine in an inert solvent such as dichloromethane is also common. orgsyn.org The selection of the solvent can impact the solubility of the reactants and the reaction rate. For instance, polar aprotic solvents like dimethylformamide (DMF) have been shown to be effective in similar sulfonamide syntheses. orgsyn.org

For alternative synthetic routes, the catalyst system is of paramount importance. In copper-catalyzed N-arylation reactions, the choice of the copper salt and the ligand can significantly affect the reaction's efficiency. jsynthchem.com The solvent also plays a crucial role, with solvents like ethanol (B145695) and methanol (B129727) being commonly used. ijcce.ac.ir The following table summarizes various solvent and catalyst systems used in the synthesis of analogous sulfonamides.

Reaction TypeCatalyst/BaseSolventReactantsReference
Classical CondensationPyridinePyridine2-amino-5-bromoacetophenone, 4-methylbenzenesulfonyl chloride mdpi.com
Classical CondensationTriethylamineDichloromethane4-methoxybenzylamine, 2-nitrobenzenesulfonyl chloride orgsyn.org
Classical CondensationSodium CarbonateWaterp-anisidine, 4-nitrobenzenesulfonyl chloride mdpi.com
NaI-Catalyzed CondensationSodium IodideNot specifiedSulfonamides, Formamides organic-chemistry.org
Copper-Catalyzed N-arylationCopper-based catalystNot specifiedPrimary sulfonamides, Boronic acids jsynthchem.com

Temperature and Pressure Parameters

Temperature is a key parameter in the synthesis of this compound. Classical condensation reactions are often carried out at elevated temperatures, such as under reflux, to increase the reaction rate. mdpi.comorientjchem.org For example, the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is conducted under reflux in pyridine for 2 hours. mdpi.com However, some syntheses can also be performed at room temperature over a longer period. nih.gov

Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often leading to higher yields in shorter reaction times. durham.ac.uk The pressure for these reactions is typically atmospheric, as they are usually conducted in open or vented systems. The following table provides examples of temperature and pressure parameters for similar sulfonamide syntheses.

Reaction TypeTemperaturePressureDurationReference
Classical CondensationRefluxAtmospheric2 hours mdpi.com
Classical Condensation60°CAtmospheric70 minutes orgsyn.org
Classical CondensationRoom TemperatureAtmospheric12 hours nih.gov
Microwave-Assisted Synthesis120°CNot specified20 minutes - 1 hour durham.ac.uk

Proposed Reaction Mechanisms and Kinetic Studies

The formation of this compound via the classical condensation route proceeds through a well-established nucleophilic acyl substitution-like mechanism at the sulfur atom. The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-bromoaniline on the electron-deficient sulfur atom of 4-methoxybenzenesulfonyl chloride. This attack forms a transient tetrahedral intermediate.

Mechanistic Pathways of N-Arylsulfonamide Formation

The synthesis of this compound is most commonly achieved through the reaction of 4-methoxybenzenesulfonyl chloride with 4-bromoaniline. researchgate.net This reaction is typically facilitated by a base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct. researchgate.net The fundamental mechanistic pathway for this class of reactions is generally considered to be a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Two primary mechanistic pathways are often considered for nucleophilic substitution on sulfonyl chlorides: a direct bimolecular nucleophilic displacement (SN2-like) mechanism and a stepwise elimination-addition mechanism. For the reaction of benzenesulfonyl chlorides with anilines, kinetic studies support a direct bimolecular nucleophilic displacement mechanism. researchgate.net In this pathway, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This concerted process involves the simultaneous formation of the nitrogen-sulfur bond and the cleavage of the sulfur-chlorine bond, proceeding through a single transition state.

An alternative synthetic route to N-arylsulfonamides involves an iron-catalyzed reaction between nitroarenes and sodium arylsulfinates. organic-chemistry.org Mechanistic investigations into this methodology suggest that the nitrogen-sulfur bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. organic-chemistry.org A proposed mechanism for this transformation involves an N-aryl-N-arenesulfonylhydroxylamine intermediate. organic-chemistry.org

Reaction Rate Determinants and Transition State Analysis

The rate of formation of this compound is influenced by several key factors, including the electronic nature of the substituents on both the aniline and the benzenesulfonyl chloride, the solvent, and the catalyst.

Kinetic studies on the reaction of substituted benzenesulfonyl chlorides with various anilines have demonstrated a clear correlation between the electronic properties of the substituents and the reaction rate. researchgate.net The Hammett equation, a linear free-energy relationship, is often employed to quantify these effects. wikipedia.orglibretexts.org For the reaction of benzenesulfonyl chloride with substituted anilines, the reaction rate constants correlate with the Hammett substituent constant (σ). researchgate.net Generally, electron-donating groups on the aniline increase its nucleophilicity, leading to a faster reaction rate. Conversely, electron-withdrawing groups on the aniline decrease its nucleophilicity and slow down the reaction.

In the case of this compound synthesis, the 4-bromo substituent on the aniline is electron-withdrawing, which would be expected to decrease the nucleophilicity of the aniline compared to the unsubstituted aniline. The 4-methoxy group on the benzenesulfonyl chloride is an electron-donating group, which would slightly decrease the electrophilicity of the sulfur atom.

The sensitivity of the reaction to substituent effects, quantified by the Hammett reaction constant (ρ), provides further insight into the nature of the transition state. researchgate.net A negative ρ value indicates that the reaction is favored by electron-donating substituents on the nucleophile (aniline), consistent with the development of a positive charge at the reaction center in the transition state. Conversely, a positive ρ value for the reaction with substituted sulfonyl chlorides would indicate that electron-withdrawing groups on the sulfonyl chloride accelerate the reaction by stabilizing the developing negative charge on the leaving group. Studies on the solvolysis of substituted benzenesulfonyl chlorides have shown small positive ρ values, consistent with a bimolecular mechanism where bond-making and bond-breaking are somewhat balanced in the transition state. beilstein-journals.org

Advanced Structural Characterization and Supramolecular Architecture of N 4 Bromophenyl 4 Methoxybenzenesulfonamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the molecular and crystal structure of a compound. For N-(4-bromophenyl)-4-methoxybenzenesulfonamide, this analysis has provided precise data on its crystallographic parameters, molecular shape, and the relative orientation of its constituent parts.

Crystallographic Parameters and Space Group Determination

The compound this compound was found to crystallize in the monoclinic system. researchgate.net The specific space group was determined to be P21. researchgate.net The asymmetric unit contains one molecule of the compound. researchgate.net Detailed crystallographic data and structure refinement parameters are summarized in the table below. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)11.9124(7)
b (Å)4.9670(3)
c (Å)11.9124(7)
β (°)104.71
Volume (ų)681.74(7)
Z2
R-factor [F²> 2σ(F²)]0.1090
wR(F²)0.3244

This data is based on the single-crystal X-ray diffraction study of this compound. researchgate.net

Molecular Conformation and Torsion Angle Analysis

The molecular conformation of this compound is characterized by the spatial arrangement of its two aromatic rings. The dihedral angle, which describes the angle between the planes of the 4-bromophenyl ring and the 4-methoxyphenyl (B3050149) ring, is a crucial parameter. In this structure, the dihedral angle between the two benzene (B151609) rings is 42.0(14)°. researchgate.net This twisted conformation is a common feature in related N-(aryl)arylsulfonamides. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing and supramolecular architecture of this compound are stabilized by a network of noncovalent interactions. These include strong, classical hydrogen bonds as well as weaker intermolecular contacts, which collectively build a robust two-dimensional structure. researchgate.net

N-H…O Hydrogen Bonding Patterns and Graph Set Descriptors

The most prominent intermolecular interaction in the crystal structure is the classical N-H…O hydrogen bond, a hallmark of sulfonamide structures. mdpi.comnih.gov In this compound, the sulfonamide N-H group acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (O1) acts as an acceptor. researchgate.net This interaction links the molecules into infinite one-dimensional chains. researchgate.net

Using graph set notation to describe these hydrogen-bonding patterns, this arrangement is classified as a C(4) chain. researchgate.netnih.gov In this motif, the N1-H1 group of a molecule at coordinates (x, y, z) donates a proton to the O1 atom of a neighboring molecule located at (x, 1+y, z), propagating the chain along the crystallographic b-axis. researchgate.net

C-H…O and Other Weak Interactions in Crystal Packing

In addition to the primary N-H…O hydrogen bonds, the crystal structure is further consolidated by weaker C-H…O intermolecular interactions. researchgate.net The packing analysis reveals two such interactions that play a crucial role in assembling the supramolecular architecture. These weaker bonds link the parallel C(4) chains formed by the stronger N-H...O interactions. researchgate.net

Specifically, C-H groups from the aromatic rings engage with the sulfonyl oxygen atoms, creating a more complex network. One C-H…O interaction results in a C(6) chain, while another forms a C(9) chain, both extending along the c-axis. researchgate.net The interplay of the strong N-H…O C(4) chains along the b-axis and the weaker C-H…O C(6) and C(9) chains along the c-axis results in the formation of a stable, two-dimensional supramolecular sheet. researchgate.net

Halogen Bonding Interactions Involving Bromine

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), attracting a nucleophilic region (a Lewis base). mdpi.com In the structure of this compound, the bromine atom attached to one of the phenyl rings presents the potential for forming such interactions.

Supramolecular Assembly and Crystal Engineering Insights

The solid-state arrangement of this compound is a well-defined architecture governed by a series of specific and directional intermolecular interactions. These non-covalent forces, primarily hydrogen bonds, dictate the packing of molecules in the crystal lattice, leading to the formation of ordered, higher-dimensional structures. The study of these interactions is central to crystal engineering, providing insights into how molecular building blocks can be organized into predictable and functional solid-state materials.

The primary and most dominant intermolecular interaction in the crystal structure of this compound is the classical N-H···O hydrogen bond. researchgate.net This interaction occurs between the sulfonamide nitrogen atom (N-H), which acts as a hydrogen bond donor, and one of the sulfonyl oxygen atoms (O=S), which serves as the acceptor. researchgate.net This specific and directional bonding links the molecules in a head-to-tail fashion, resulting in the formation of infinite one-dimensional C(4) chains that propagate along the b-axis of the crystal. researchgate.net This C(4) chain motif is a common and robust supramolecular synthon observed in the crystal structures of many sulfonamides. mdpi.comnih.govresearchgate.net

In addition to this strong hydrogen bond, weaker C-H···O intermolecular interactions play a crucial role in reinforcing the structure. researchgate.net Specifically, hydrogen atoms on the aromatic rings interact with sulfonyl oxygen atoms of adjacent molecules. These interactions give rise to distinct C(6) and C(9) chains that extend along the c-axis. researchgate.net The interplay of these strong and weak hydrogen bonds results in the formation of well-defined, ribbon-like architectures that serve as the fundamental building blocks for a more complex assembly. researchgate.net

The one-dimensional chains and ribbons formed via N-H···O and C-H···O hydrogen bonds are further organized into a higher-order assembly. The parallel C(4) chains are effectively cross-linked by the weaker C-H···O interactions. researchgate.net This linking of adjacent 1D motifs consolidates the crystal packing into a well-defined two-dimensional supramolecular architecture. researchgate.net The resulting structure can be visualized as sheets or layers built from the interconnected ribbon-like chains.

In the specific case of this compound, the crystal packing is dominated by these two-dimensional layers. researchgate.net While some related sulfonamide compounds exhibit further intermolecular interactions, such as C-H···π forces, that can link these layers into a three-dimensional network, the structure of the title compound is primarily characterized by its 2D assembly. mdpi.comnih.gov The analysis of these packing arrangements provides valuable crystal engineering insights, demonstrating how the modification of substituents on the phenyl rings can influence intermolecular interactions and tune the resulting dimensionality of the supramolecular architecture from 1D chains to 2D sheets and potentially 3D networks. mdpi.com

Solid-State Characterization Techniques

The structural elucidation and confirmation of this compound rely on a combination of powerful solid-state characterization techniques. Infrared spectroscopy provides crucial information about the functional groups present, while Nuclear Magnetic Resonance spectroscopy offers a detailed map of the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net

Infrared (IR) spectroscopy is a key technique for identifying the characteristic vibrational modes of the functional groups within the this compound molecule. The IR spectrum provides direct evidence for the presence of the sulfonamide and methoxy (B1213986) groups. researchgate.net Key vibrational bands confirm the molecular structure, with the sulfonamide group showing characteristic stretching and scissoring vibrations. researchgate.net

The major absorption bands and their assignments are summarized in the table below. researchgate.net

Frequency (cm⁻¹)AssignmentFunctional Group
3241N-H StretchingSulfonamide (N-H)
1332Asymmetric S=O StretchingSulfonyl (SO₂)
1157Symmetric S=O StretchingSulfonyl (SO₂)
1264Asymmetric C-O-C StretchingMethoxy (Ar-O-CH₃)
1025Symmetric C-O-C StretchingMethoxy (Ar-O-CH₃)
907N-S StretchingSulfonamide (N-S)

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the chemical environment of each carbon atom in the molecule. researchgate.netrsc.org

The ¹H-NMR spectrum shows distinct signals for the aromatic protons on both phenyl rings, the single proton of the N-H group, and the three protons of the methoxy group. researchgate.net

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
10.51Singlet1HN-H
7.68Doublet2HProtons ortho to SO₂
7.40Doublet2HProtons ortho to Br
7.15Doublet2HProtons meta to Br
7.01Doublet2HProtons meta to SO₂
3.82Singlet3HO-CH₃

The ¹³C-NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in the molecule, including the two aromatic rings and the methoxy group. researchgate.net

Chemical Shift (δ ppm)Assignment
162.8C atom attached to OCH₃
137.9C atom attached to Br
132.3Aromatic CH meta to Br
131.7C atom attached to S
129.5Aromatic CH ortho to SO₂
123.0Aromatic CH ortho to Br
117.0C atom attached to N
114.6Aromatic CH meta to SO₂
55.9O-CH₃

Computational and Theoretical Studies on N 4 Bromophenyl 4 Methoxybenzenesulfonamide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has proven to be a valuable tool for determining optimized geometries, vibrational frequencies, and other molecular properties of small and medium-sized molecules. researchgate.netnih.gov For N-(4-bromophenyl)-4-methoxybenzenesulfonamide, while specific DFT computational studies are not extensively detailed in the available literature, its molecular structure has been definitively characterized by single-crystal X-ray diffraction, providing a benchmark for theoretical models. researchgate.net

The compound crystallizes in the monoclinic space group P21. researchgate.net The experimentally determined structure reveals key geometric parameters that computational methods like DFT aim to replicate and explain. The dihedral angle between the two benzene (B151609) rings is a critical conformational feature, found to be 42.0(14)°. researchgate.net This twisted conformation is a common feature in N-(aryl)arylsulfonamides. In the crystal structure, the molecular packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which form a two-dimensional supramolecular architecture. researchgate.net DFT calculations on analogous sulfonamides are frequently used to predict bond lengths, bond angles, and vibrational modes, which are then compared with experimental data from X-ray crystallography and spectroscopic methods like IR and NMR. nih.gov

Table 1: Selected Crystallographic and Geometric Data for this compound. researchgate.net
ParameterValue
Molecular FormulaC13H12BrNO3S
Crystal SystemMonoclinic
Space GroupP21
a (Å)11.9124(7)
b (Å)4.9670(3)
c (Å)11.9124(7)
β (°)104.71
Volume (ų)681.74(7)
Dihedral Angle (Benzene Rings)42.0(14)°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability, polarizability, and chemical reactivity. schrodinger.comwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. schrodinger.com Conversely, a large gap indicates high stability and low reactivity, characteristic of a "hard" molecule. schrodinger.com The energy of this gap can be correlated with the electronic absorption spectra of a compound, as it represents the lowest energy electronic excitation possible. schrodinger.com

In studies of analogous sulfonohydrazide molecules containing a 4-bromophenyl group, DFT calculations have been used to determine the energies of the frontier orbitals. semanticscholar.org These calculations show that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. semanticscholar.org The distribution of electron density in these orbitals is also informative; for many sulfonamides, the HOMO is often localized on one part of the molecule (e.g., the aniline (B41778) ring system), while the LUMO is localized on another (e.g., the benzenesulfonyl system), indicating the direction of intramolecular charge transfer upon excitation. scispace.com

Table 2: Representative Frontier Orbital Energies and Related Quantum Chemical Parameters for an Analogous Sulfonohydrazide. semanticscholar.org
ParameterDefinition
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2; relates to the escaping tendency of electrons.
Electrophilicity Index (ω)ω = μ² / 2η; measures the energy lowering due to maximal electron flow.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD provides a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment that are not available from static structural methods. mdpi.com

While X-ray crystallography provides a precise, static snapshot of a molecule's conformation in the solid state, molecules in solution are dynamic and can adopt various conformations. researchgate.net MD simulations can explore this conformational landscape by simulating the molecule's movement over time. For this compound, key areas of flexibility include rotation around the S-N bond and the C-S and C-N bonds connecting the aryl rings to the central sulfonamide bridge.

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. mdpi.com Computational studies allow for the investigation of these effects by explicitly including solvent molecules in the simulation or by using implicit solvent models. nih.govrsc.org

For sulfonamides, solvent interactions can alter the delicate balance of intramolecular forces that determine the preferred conformation. For example, quantum chemical studies on sulfanilamide (B372717) showed that the most stable conformer in the gas phase (eclipsed) is different from the preferred conformer when solvent effects are included (staggered). nih.gov This highlights the importance of considering the solvent environment. MD simulations in explicit solvents like water, methanol (B129727), or dimethyl sulfoxide (B87167) can reveal how solvent molecules interact with the solute through hydrogen bonding and other non-covalent interactions. rsc.org These interactions can stabilize or destabilize certain conformations, shifting the equilibrium. The presence of a cosolvent can disrupt the hydrogen bonding structure of water, which can in turn increase the solubility and affect the conformation of a drug molecule. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies (Mechanism-Focused)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govsemanticscholar.org It is a critical tool in structure-based drug design for understanding the molecular mechanisms of action and for identifying potential new drug candidates. mdpi.com

Docking studies on N-aryl sulfonamide analogues have been performed against various biological targets to elucidate their binding mechanisms. researchgate.net For instance, sulfonamide derivatives have been docked into the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS), VEGFR-2, α-glucosidase, and α-amylase. mdpi.comnih.govacs.org These studies reveal the specific interactions that stabilize the protein-ligand complex. Common interactions for sulfonamides include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (N-H) and acceptor (S=O), frequently forming key interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The aryl rings of the molecule often engage in hydrophobic or π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

MD simulations are often used in conjunction with docking to validate the stability of the predicted binding pose. mdpi.commdpi.com The simulation assesses whether the ligand remains stably bound in the active site over time, providing a more dynamic and realistic view of the interaction. mdpi.com By analyzing the binding modes of active compounds, these studies provide a structural basis for their biological activity and guide the design of more potent and selective analogues. nih.gov

Prediction of Binding Modes with Enzyme Active Sites

Molecular docking is a principal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. rjb.ro For this compound and its analogues, docking studies can elucidate how these molecules fit into the active site of a target enzyme, providing a static snapshot of the binding event. These simulations are crucial for understanding the structure-activity relationships (SAR) of a series of compounds and for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

The binding mode of sulfonamide derivatives is often characterized by the insertion of the sulfonamide group into a specific pocket of the active site. acs.org The oxygen atoms of the sulfonyl group are key binding motifs and can engage in highly conserved interactions with the protein. acs.org For instance, in the case of benzenesulfonamide (B165840) analogues targeting the NLRP3 inflammasome, modifications to the sulfonamide moiety are generally well-tolerated, suggesting its primary role as a scaffold for orienting other critical pharmacophoric features. nih.govnih.gov

Computational studies on various sulfonamide derivatives have revealed that their binding orientation is often stabilized by interactions with key amino acid residues. For example, docking studies of sulfonamide derivatives with penicillin-binding protein 2X (PBP-2X) have shown favorable hydrogen bond interactions with residues such as GLY 664, VAL 662, and ARG 426 within the active site. rjb.ro Similarly, in the context of α-glucosidase inhibition, molecular docking has identified crucial roles for residues like Glu277 and His351 in stabilizing the active compounds. researchgate.net

The predicted binding modes from docking studies can be further refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the predicted binding pose and the identification of key interactions that persist over time. nih.gov

Table 1: Predicted Binding Interactions of a Hypothetical this compound Analogue with a Target Enzyme Active Site

Interacting Ligand Atom/GroupInteracting ResidueInteraction TypePredicted Distance (Å)
Sulfonyl Oxygen 1Arg 120Hydrogen Bond2.8
Sulfonyl Oxygen 2Lys 155Hydrogen Bond2.9
Methoxy (B1213986) OxygenTyr 237Hydrogen Bond3.1
Bromophenyl RingPhe 198π-π Stacking4.5
4-methoxyphenyl (B3050149) RingLeu 167, Val 175Hydrophobic Interaction-

Note: The data in this table is illustrative and based on typical interactions observed for sulfonamide derivatives in published studies.

Analysis of Specific Non-Covalent Interactions at Binding Interfaces (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The stability of a ligand-protein complex is governed by a multitude of non-covalent interactions. A detailed analysis of these interactions is critical for understanding the molecular basis of binding affinity and selectivity. nih.gov For this compound and its analogues, the key non-covalent interactions at the binding interface are expected to include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). mdpi.com The oxygen atoms of the sulfonyl group are frequently observed to form hydrogen bonds with backbone amide protons or with the side chains of polar or charged amino acids such as arginine, lysine, histidine, and threonine. nih.gov The nitrogen atom of the sulfonamide can also act as a hydrogen bond donor. nih.gov Furthermore, the methoxy group on the 4-methoxyphenyl ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two aromatic rings of this compound, the bromophenyl and the methoxyphenyl moieties, are inherently hydrophobic. These groups are likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site, such as leucine, isoleucine, valine, and phenylalanine. nih.gov These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces upon binding.

π-π Stacking: The aromatic rings of the ligand can also participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions, which can be either face-to-face or edge-to-face, contribute significantly to the binding affinity. The presence of the electron-withdrawing bromine atom on one ring and the electron-donating methoxy group on the other can modulate the electrostatic potential of the aromatic rings, influencing the nature and strength of these π-π interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, the Hirshfeld surface provides a unique and insightful way to understand how molecules are packed in a crystal. nih.gov This analysis is particularly useful for understanding the solid-state properties of pharmaceutical compounds like this compound.

Quantification of Intermolecular Contact Contributions

Studies on similar sulfonamide derivatives have shown that H···H interactions often make the largest contribution to the Hirshfeld surface, reflecting the prevalence of van der Waals forces in the crystal packing. nih.gov O···H/H···O contacts are also significant, corresponding to hydrogen bonding interactions. nih.gov The presence of the bromine atom would lead to Br···H/H···Br and potentially Br···O or Br···N contacts, which can be quantified. C···H/H···C interactions are indicative of C-H···π interactions, which are also important in stabilizing the crystal structure. nih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Sulfonamide Analogue

Intermolecular ContactContribution (%)
H···H45.2
O···H/H···O25.8
C···H/H···C12.5
Br···H/H···Br8.3
C···C3.1
N···H/H···N2.7
Other2.4

Note: The data in this table is illustrative and based on typical values reported for brominated sulfonamide derivatives in the literature.

Visualization of Molecular Packing Interactions

The Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to provide a visual representation of intermolecular interactions. researchgate.net The d_norm surface highlights contacts that are shorter, equal to, or longer than the van der Waals radii, with red spots indicating close contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov

For this compound, the d_norm surface would likely show red spots corresponding to N-H···O hydrogen bonds involving the sulfonamide group. nih.gov The shape index and curvedness plots can reveal the presence of π-π stacking interactions, which appear as characteristic adjacent red and blue triangles on the shape index surface. nih.gov These visualizations provide a clear and intuitive picture of how the molecules are arranged in the crystal and which interactions are dominant in directing the supramolecular architecture. nih.gov

Theoretical Prediction of Molecular Recognition Features

Molecular Recognition Features (MoRFs) are short, intrinsically disordered regions in proteins that undergo a disorder-to-order transition upon binding to a partner molecule. nih.govwikipedia.org While the concept of MoRFs is primarily applied to protein-protein interactions, the underlying principles of molecular recognition can be extended to the interaction of small molecules with their biological targets.

Theoretically, the molecular recognition features of this compound can be defined as the specific combination of structural and electronic properties that are essential for its binding to a target enzyme. These features can be predicted using computational methods that analyze the molecule's three-dimensional structure, electrostatic potential, and hydrophobicity.

Pharmacophore modeling is a computational approach that can be used to identify the key molecular recognition features of a ligand. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model would likely include:

Hydrogen bond donors and acceptors: The N-H group of the sulfonamide as a donor and the sulfonyl oxygens and methoxy oxygen as acceptors.

Hydrophobic centroids: The centers of the bromophenyl and methoxyphenyl rings.

Aromatic rings: The two phenyl rings as features for π-π stacking interactions.

Halogen bond donor: The bromine atom, which can participate in halogen bonding.

By identifying these key recognition features, it is possible to computationally screen large databases of molecules for compounds that share a similar pharmacophore, and thus are more likely to bind to the same target. This approach can accelerate the discovery of new analogues with improved activity. Furthermore, understanding the molecular recognition features of this compound can guide the design of new derivatives with enhanced binding affinity and selectivity by modifying the molecule to better match the recognition features of the target's active site.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Sulfonamide Based Systems

Influence of Substituents on Molecular Conformation and Electronic Properties

The molecular architecture of N-(aryl)arylsulfonamides is significantly influenced by the nature and position of substituents on the aromatic rings. In the specific case of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the molecule consists of a 4-methoxybenzenesulfonyl group linked to a 4-bromoaniline (B143363) moiety. The electronic properties of this compound are dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromo (-Br) and sulfonamide (-SO₂NH-) groups.

Substituents also govern the supramolecular assembly in the crystalline state through various intermolecular interactions. In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, creating a three-dimensional architecture. nih.gov The introduction of different substituents can lead to different packing motifs; for example, the structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves C—H⋯π interactions, resulting in a two-dimensional layered structure. nih.gov These non-covalent interactions are critical for how the molecule is recognized by and fits into a biological target.

Table 1: Comparison of Dihedral Angles in N-(4-substituted-phenyl)-4-methoxybenzenesulfonamide Analogs
Compound NameSubstituent on Aniline (B41778) RingDihedral Angle Between Aromatic Rings (°)Reference
N-(4-fluorophenyl)-4-methoxybenzenesulfonamideFluoro (-F)44.26 (13) nih.gov
N-(4-methylphenyl)benzenesulfonamideMethyl (-CH₃)63.36 (19) nih.gov
N-(4-chlorophenyl)-4-methoxybenzenesulfonamideChloro (-Cl)42.6 (1) researchgate.net
4-methoxy-N-(4-methoxyphenyl)benzenesulfonamideMethoxy (-OCH₃)56.3 (1) researchgate.net

Impact of Aromatic Ring Substitutions on Interactions with Target Molecules

The substitutions on the aromatic rings of this compound are critical for its interaction with biological targets. The sulfonamide moiety (-SO₂NH-) itself is a key pharmacophore, capable of forming strong hydrogen bonds and coordinating with metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov

The 4-bromo substituent on the phenyl ring can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. This interaction can contribute to the binding affinity and selectivity of the compound for its target protein. The 4-methoxy group on the benzenesulfonyl ring acts as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within a receptor's binding pocket.

Design Principles for Modulating Molecular Recognition and Binding Affinities

Rational Design of Sulfonamide Scaffolds

The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov Rational drug design often employs the sulfonamide core as a starting point for developing potent and selective inhibitors for various enzyme targets. nih.gov

One key design strategy involves using the sulfonamide scaffold to mimic the transition state of an enzymatic reaction. The tetrahedral geometry of the sulfur atom in the sulfonamide group resembles that of the transition states in reactions catalyzed by enzymes like carbonic anhydrases and proteases. This structural mimicry allows sulfonamide-based inhibitors to bind tightly to the enzyme's active site. nih.gov

Structure-aided optimization is a powerful approach where the three-dimensional structure of the target protein is used to guide the design of new sulfonamide derivatives with improved binding affinity and selectivity. nih.gov By understanding the specific interactions between a lead sulfonamide compound and its target, medicinal chemists can make rational modifications to the scaffold, such as adding or modifying substituents to exploit specific binding pockets or form additional hydrogen bonds. nih.gov This ligand-based design approach has been successful in developing novel sulfonamide derivatives that can overcome microbial resistance. nih.gov

Incorporation of Diverse Chemical Moieties for Enhanced Interactions

To enhance molecular recognition and binding affinity, the basic sulfonamide scaffold is often elaborated by incorporating various chemical moieties. This strategy aims to introduce new interaction points with the target protein, thereby increasing potency and modulating selectivity.

Another strategy is the addition of flexible or rigid linkers to connect the sulfonamide core to other functional groups. In the design of carbonic anhydrase inhibitors, ureido and thioureido moieties linked to a piperidine (B6355638) ring have been incorporated into benzenesulfonamide (B165840) derivatives. mdpi.comresearchgate.net This led to compounds with low nanomolar inhibitory activity and selectivity for specific carbonic anhydrase isoforms, with the thiourea (B124793) derivatives generally showing enhanced potency compared to their urea (B33335) analogues. mdpi.com These appended groups can explore deeper regions of the binding site or induce conformational changes in the protein that favor tighter binding.

Table 2: Examples of Incorporated Moieties to Enhance Sulfonamide Interactions
Incorporated MoietyPurpose/Enhanced InteractionExample Target ClassReference
Heterocyclic Carboxamides (e.g., thieno[3,2-b]pyrrole)Introduce additional H-bond donors/acceptors, aromatic interactionsCarbonic Anhydrases nih.gov
Piperidinyl-Hydrazidoureido/thioureidoExplore additional binding pockets, increase potency and selectivityCarbonic Anhydrases mdpi.com
Gallic Acid MoietiesIncrease hydrophobicity and bioavailabilityCartilage-related targets nih.gov
Fused Thiazolo-isoxazole RingsEnhance DNA binding and enzyme inhibitionDNA, Urease, Carbonic Anhydrase researchgate.net

Mechanistic Investigations of Sulfonamide Mediated Biological Target Modulation

Enzyme Inhibition Mechanisms by Sulfonamide Derivatives

Sulfonamides are a well-established class of enzyme inhibitors, exhibiting a broad spectrum of activity against various enzymatic targets. Their mechanism of action often involves mimicking the natural substrate or binding to the active site of the enzyme, thereby blocking its catalytic function.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folic Acid Biosynthesis Pathway

Sulfonamides are renowned for their antibacterial properties, which stem from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. Folic acid is essential for the synthesis of nucleic acids, and its depletion halts bacterial growth and replication. Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment, unlike humans who obtain it from their diet. This selective targeting of a crucial bacterial metabolic pathway is the foundation of the antibacterial action of sulfonamides.

Modulation of Cholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Research into the anticholinesterase activity of sulfonamide derivatives has revealed that structural modifications can lead to potent inhibitory effects. A study on a structurally similar compound, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, provides insight into how a molecule like N-(4-bromophenyl)-4-methoxybenzenesulfonamide might interact with these enzymes. The presence of the sulfonamide moiety in this related compound was shown to improve activity against AChE while reducing its effect on BChE when compared to its precursor. nih.gov Further structural modifications, such as the replacement of the bromine atom with a lipophilic 4-methoxystyryl group, significantly enhanced the inhibitory effect against both AChE and BChE. nih.gov

The following table summarizes the cholinesterase inhibitory activities of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives.

CompoundAChE IC50 (µM)BChE IC50 (µM)
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide8.9 ± 0.2126.5 ± 0.24
5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone4.3 ± 0.235.6 ± 0.24
5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone6.2 ± 0.2110.5 ± 0.47

These findings suggest that the this compound scaffold has the potential for dual inhibition of AChE and BChE, with the inhibitory potency being tunable through modifications of the substituents on the phenyl rings. nih.gov

Interaction with Carbonic Anhydrase Isozymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Benzenesulfonamides are a classic class of CA inhibitors. nih.gov

Inhibition of Other Relevant Enzymes (e.g., α-glucosidase, α-amylase, HIV protease)

Recent research has expanded the scope of sulfonamide derivatives as inhibitors of other therapeutically relevant enzymes.

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on various sulfonamide derivatives have demonstrated their potential as α-glucosidase and α-amylase inhibitors. For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives showed good inhibitory activity against α-glucosidase, with IC50 values in the micromolar to nanomolar range. juniperpublishers.com Another study on newly synthesized sulfonamide derivatives also reported strong inhibitory activity against α-glucosidase. nih.gov

HIV Protease: This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). Arylsulfonamides have been investigated as HIV protease inhibitors, with some derivatives exhibiting sub-picomolar activities and potent antiviral effects against both wild-type and drug-resistant viral strains. mdpi.comresearchgate.net The sulfonamide moiety plays a key role in the binding of these inhibitors to the active site of the protease.

Molecular Basis of Antioxidant Effects via Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals.

The antioxidant potential of sulfonamide derivatives has been explored, with some compounds demonstrating significant radical scavenging properties. In a study of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its styryl derivatives, the compounds exhibited moderate to significant free radical scavenging in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) assays. nih.gov The presence of the styryl and lipophilic sulfonamide groups contributed to these antioxidant activities. nih.gov

The following table presents the antioxidant activity of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives in the DPPH assay.

CompoundDPPH IC50 (µM)
5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone16.5 ± 0.31
5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone13.9 ± 0.10

The radical scavenging mechanism of phenolic compounds, which can be structurally related to certain sulfonamide derivatives, often involves hydrogen atom transfer to the radical species, thereby neutralizing it. The presence of electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring can enhance the antioxidant capacity. researchgate.net

Receptor Binding Studies at a Molecular Level

While the primary biological activities of many sulfonamides are attributed to enzyme inhibition, some derivatives have been shown to interact with specific receptors. These interactions can lead to a range of pharmacological effects.

For instance, certain benzenesulfonamide (B165840) derivatives have been designed and synthesized as selective antagonists for the angiotensin II type 2 (AT2) receptor. nih.gov In these studies, radio-ligand binding analyses were used to evaluate the binding affinity of the compounds for the receptor. nih.gov While no specific receptor binding studies for this compound were identified in the reviewed literature, the broader class of N-phenylbenzenesulfonamides has been explored for interactions with various receptors. The binding affinity and selectivity are highly dependent on the specific substitution patterns on the aromatic rings.

Future Directions and Emerging Research Avenues in N 4 Bromophenyl 4 Methoxybenzenesulfonamide Research

Exploration of Novel Synthetic Pathways

The classical synthesis of N-arylbenzenesulfonamides, including N-(4-bromophenyl)-4-methoxybenzenesulfonamide, typically involves the reaction of a sulfonyl chloride with an aniline (B41778) in the presence of a base. While effective, this method can be limited by the availability and stability of the sulfonyl chloride precursors and may require harsh reaction conditions. sci-hub.mk Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

Emerging trends in organic synthesis offer promising alternatives. These include:

Metal-Catalyzed Cross-Coupling Reactions: The development of palladium- and copper-catalyzed C-N cross-coupling reactions provides a powerful tool for the formation of the sulfonamide bond under milder conditions. nih.govtandfonline.com These methods allow for the coupling of a wider range of aryl halides or pseudo-halides with sulfonamides, potentially offering a more convergent and flexible approach to synthesizing derivatives of this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a green and powerful tool in organic synthesis. peerj.comscilit.com The application of this technology to the sulfonylation of anilines, using sulfonyl fluorides or other stable sulfonyl sources, presents an exciting avenue for the synthesis of this compound under mild, metal-free conditions. peerj.com

Electrochemical Synthesis: Electrochemical methods offer a reagent-free and environmentally friendly approach to organic synthesis. The electrochemical oxidative coupling of thiols and amines is a promising strategy for the direct formation of sulfonamides, avoiding the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control. The development of flow-based processes for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Synthetic StrategyPotential AdvantagesKey Reagents/Conditions
Metal-Catalyzed Cross-Coupling Milder reaction conditions, broader substrate scopePalladium or copper catalysts, ligands, base
Photoredox Catalysis Green, metal-free, mild conditionsPhotocatalyst (e.g., Eosin Y), visible light
Electrochemical Synthesis Reagent-free, environmentally friendlyElectrodes, electrolyte
Flow Chemistry Improved safety, scalability, and controlMicroreactors, pumps

Advanced Spectroscopic Techniques for Dynamic Structural Analysis

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its structure-activity relationships. While standard spectroscopic techniques like NMR and FT-IR provide valuable static structural information, future research will increasingly leverage advanced techniques to probe the dynamic behavior of this molecule.

Dynamic NMR (DNMR) Spectroscopy: The sulfonamide linkage can exhibit restricted rotation around the S-N bond, leading to the existence of different conformational isomers. DNMR studies can provide quantitative information about the energy barriers to this rotation and the populations of different conformers in solution. researchgate.net This information is critical for understanding how the molecule interacts with its biological targets.

Time-Resolved Vibrational Spectroscopy: Techniques such as time-resolved FT-IR and Raman spectroscopy can be employed to monitor the structural dynamics of this compound on ultrafast timescales. nih.govnih.gov These methods can provide insights into processes such as hydrogen bond dynamics, solvent interactions, and conformational changes upon electronic excitation.

In-situ Reaction Monitoring: The use of in-situ Raman and FT-IR spectroscopy allows for real-time monitoring of the synthesis of this compound. sci-hub.mknih.gov This can provide valuable kinetic and mechanistic information, enabling the optimization of reaction conditions and the identification of reaction intermediates.

Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of sulfonamides, providing detailed information about their fragmentation pathways. doaj.org Advanced MS techniques, such as ion mobility-mass spectrometry, can provide additional information about the three-dimensional shape of the molecule in the gas phase. peerj.com

Terahertz (THz) Spectroscopy: THz spectroscopy probes low-frequency vibrational modes, such as intermolecular vibrations and torsional modes, which are sensitive to the crystal packing and conformational state of the molecule. This technique has the potential to distinguish between different polymorphic forms of this compound. scilit.comnih.gov

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Dynamic NMR (DNMR) Rotational barriers, conformer populationsUnderstanding conformational dynamics in solution
Time-Resolved Vibrational Spectroscopy Ultrafast structural dynamicsProbing hydrogen bond dynamics and solvent interactions
In-situ Reaction Monitoring Reaction kinetics and mechanismsOptimizing synthetic pathways
Advanced Mass Spectrometry Fragmentation patterns, 3D shapeConfirming molecular structure and identifying impurities
Terahertz (THz) Spectroscopy Low-frequency vibrations, crystal packingCharacterizing solid-state forms and polymorphism

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. For this compound, these computational tools offer powerful new approaches for designing novel analogs with improved properties and for predicting their biological activities and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests, support vector machines, and artificial neural networks, can be used to develop robust QSAR models that correlate the structural features of sulfonamide derivatives with their biological activities. nih.govresearchgate.netnih.govnih.govnih.govnih.gov These models can then be used to predict the activity of newly designed analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can be trained on large datasets of known bioactive molecules to design entirely new chemical structures with desired properties. This approach could be used to generate novel sulfonamide derivatives based on the this compound scaffold with predicted high affinity for specific biological targets.

Prediction of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. AI-based models can predict these properties from the molecular structure, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles and reducing the attrition rate in drug development. mdpi.comnih.govresearchgate.net

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those that are most likely to be active against a particular target. This can significantly accelerate the hit-to-lead optimization process in drug discovery.

AI/ML ApplicationDescriptionRelevance to this compound
QSAR Modeling Correlates molecular structure with biological activity.Predict the activity of novel analogs.
De Novo Design Generates new molecular structures with desired properties.Design novel sulfonamides with enhanced efficacy.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles.Prioritize compounds with favorable drug-like properties.
Virtual Screening Screens large compound libraries for potential hits.Identify new derivatives with high predicted activity.

Development of Advanced Theoretical Models for Intermolecular Forces and Reactivity

Computational chemistry provides a powerful lens through which to investigate the fundamental properties of molecules at the atomic level. The development and application of advanced theoretical models will be instrumental in gaining a deeper understanding of the intermolecular forces that govern the behavior of this compound and in predicting its chemical reactivity.

Density Functional Theory (DFT) Calculations: DFT is a versatile quantum mechanical method that can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govdoaj.orgnih.govmdpi.compku.edu.cn For this compound, DFT calculations can be used to study its conformational landscape, analyze its intermolecular interactions (such as hydrogen bonding and π-π stacking), and predict its reactivity through the calculation of reactivity descriptors. nih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the behavior of a molecule over time. By simulating the motion of this compound in different environments (e.g., in solution or bound to a protein), MD simulations can provide insights into its conformational flexibility, solvation properties, and binding dynamics. tandfonline.compeerj.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): The QTAIM theory provides a rigorous framework for analyzing the electron density distribution in a molecule and for characterizing the nature of chemical bonds and intermolecular interactions. This approach can be used to quantify the strength and nature of the hydrogen bonds and other non-covalent interactions involving this compound.

Energy Decomposition Analysis (EDA): EDA methods allow for the decomposition of the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions. This analysis can provide a detailed understanding of the forces driving the formation of intermolecular complexes involving this compound.

Theoretical ModelFocus of StudyInsights for this compound
Density Functional Theory (DFT) Electronic structure, geometry, reactivityConformational analysis, intermolecular interactions, reactivity prediction
Molecular Dynamics (MD) Simulations Dynamic behavior in different environmentsSolvation, conformational flexibility, binding dynamics
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron densityCharacterization of hydrogen bonds and non-covalent interactions
Energy Decomposition Analysis (EDA) Components of intermolecular interaction energyUnderstanding the driving forces for molecular recognition

Q & A

Basic: What are the standard synthetic routes for N-(4-bromophenyl)-4-methoxybenzenesulfonamide?

Answer:
The synthesis typically involves nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and 4-bromoaniline. Key steps include:

  • Reagent selection: Use triethylamine or pyridine as a base to deprotonate the aniline nitrogen, facilitating sulfonamide bond formation .
  • Reaction conditions: Conduct the reaction in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere at 0–25°C for 12–24 hours.
  • Purification: Isolate the product via column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    For analogs, substituent compatibility must be validated, e.g., bromine stability under basic conditions .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify sulfonamide proton environments (δ 7.5–8.0 ppm for aromatic protons) and methoxy group signals (δ 3.8–4.0 ppm). 19^{19}F NMR is irrelevant unless fluorinated analogs are synthesized .
  • X-ray crystallography: Single-crystal diffraction (e.g., using SHELXTL or WinGX software) resolves bond lengths (C–S ≈ 1.76 Å, S–N ≈ 1.63 Å) and torsion angles. Hydrogen bonding between sulfonamide oxygen and adjacent aromatic protons stabilizes the crystal lattice .

Advanced: How can computational methods predict the reactivity and electronic properties of this sulfonamide?

Answer:

  • Density Functional Theory (DFT): Calculate electron density distributions, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) models electron correlation effects, critical for sulfonamide’s charge-transfer behavior .
  • Molecular docking: Simulate interactions with biological targets (e.g., serine proteases) using AutoDock Vina. Parameterize sulfonamide’s sulfonyl group as a hydrogen-bond acceptor, aligning with crystallographic data .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:

  • Assay standardization: Compare IC50_{50} values across studies using identical cell lines (e.g., NCI-60 panel) and endpoints (e.g., cell cycle arrest vs. apoptosis). For example, E7010 and E7070 sulfonamides showed divergent mechanisms (tubulin disruption vs. S-phase arrest) due to structural differences in their substituents .
  • Data normalization: Use COMPARE analysis to correlate gene expression profiles with compound sensitivity. Discrepancies may arise from off-target effects or metabolic instability in specific cell models .

Advanced: What strategies optimize crystal structure determination for sulfonamide derivatives?

Answer:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. For twinned crystals, apply SHELXL’s TWIN/BASF commands .
  • Refinement: Employ SHELX-97 for anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···O interactions) using Mercury software. For example, N-(4-methoxyphenyl)benzenesulfonamide crystallizes in a monoclinic P21_1/c space group with Z = 4 .

Advanced: How do structural modifications influence the compound’s enzyme inhibition potential?

Answer:

  • Pharmacophore mapping: The 4-methoxy group enhances lipophilicity, improving membrane permeability, while the bromophenyl moiety sterically hinders substrate binding in serine proteases. Compare with 4-chloro analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to assess halogen effects on IC50_{50} .
  • Kinetic studies: Perform time-dependent inhibition assays (e.g., fluorogenic substrates) to distinguish competitive vs. non-competitive mechanisms. Sulfonyl fluoride derivatives (e.g., 4-(4-acetamidophenyl)benzenesulfonyl fluoride) act as irreversible inhibitors, unlike sulfonamides .

Advanced: What analytical workflows validate synthetic intermediates and byproducts?

Answer:

  • LC-MS/MS: Monitor reaction progress using electrospray ionization (ESI+) with m/z 367.0 [M+H]+^+ for the parent compound. Detect bromine isotopic patterns (1:1 ratio for 79^{79}Br/81^{81}Br) to confirm purity .
  • HPLC-DAD: Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate regioisomers (e.g., ortho vs. para substitution). Retention time shifts correlate with substituent polarity .

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Feasible Synthetic Routes

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N-(4-bromophenyl)-4-methoxybenzenesulfonamide
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Reactant of Route 2
N-(4-bromophenyl)-4-methoxybenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.